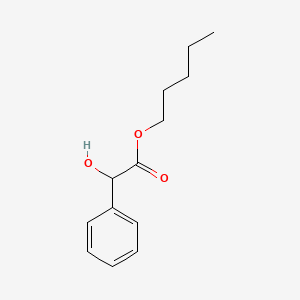

Pentyl hydroxy(phenyl)acetate

Description

Properties

CAS No. |

20309-57-3 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

pentyl 2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C13H18O3/c1-2-3-7-10-16-13(15)12(14)11-8-5-4-6-9-11/h4-6,8-9,12,14H,2-3,7,10H2,1H3 |

InChI Key |

NGKXTAOKHBDGFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Studies

Pentyl hydroxy(phenyl)acetate has been utilized in biochemical research as a substrate for enzyme activity assays. It serves as a model compound to study the kinetics of various oxidative enzymes, particularly those involved in the metabolism of phenolic compounds. This application is crucial for understanding metabolic pathways and enzyme functions in microorganisms and higher organisms .

Pharmacological Research

The compound has potential applications in pharmacology, particularly in drug development and synthesis. It acts as an intermediate in the synthesis of various pharmaceutical agents. For instance, derivatives of pentyl hydroxy(phenyl)acetate have been explored for their therapeutic effects against certain diseases due to their anti-inflammatory and antioxidant properties .

In particular, pentyl hydroxy(phenyl)acetate can be converted into bioactive compounds that exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .

Environmental Applications

In environmental science, pentyl hydroxy(phenyl)acetate has been studied for its role in biodegradation processes. Certain bacterial strains can metabolize this compound, leading to its breakdown into less harmful substances. This property is particularly relevant for bioremediation efforts aimed at reducing phenolic pollutants in contaminated environments .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between pentyl hydroxy(phenyl)acetate and related compounds:

Physicochemical Properties

Volatility and Solubility

- Pentyl acetate : A medium-volatility solvent with slower evaporation than butyl acetate, miscible with most organic solvents but insoluble in water . Its vapor-phase concentration estimates vary by <3.6-fold compared to hexyl acetate .

- Phenyl acetate : Lower volatility due to the aromatic ring; used in slow-release fragrance formulations .

- 4-Hydroxyphenyl acetate : Polar hydroxyl group increases water solubility, making it suitable for aqueous pharmaceutical formulations .

- Pentyl hydroxy(phenyl)acetate (hypothesized) : Expected to exhibit moderate volatility (between pentyl and phenyl acetates) and partial water solubility due to the hydroxyl group.

Thermal Stability

- Aliphatic esters like pentyl acetate decompose at ~300°C, while aromatic esters (e.g., phenyl acetate ) show higher thermal stability (~350°C) due to resonance stabilization .

Q & A

Q. What are the recommended synthetic pathways for pentyl hydroxy(phenyl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : Pentyl hydroxy(phenyl)acetate can be synthesized via esterification of hydroxy(phenyl)acetic acid with pentanol under acidic catalysis. Optimization involves factorial design (e.g., varying temperature, catalyst concentration, and molar ratios) to maximize yield . For example, a 2³ factorial design can identify critical parameters (e.g., reflux time, acid catalyst type) and interactions. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC .

- Key Parameters Table :

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 60–110 | 90 | High |

| Catalyst (mol%) | 1–5 | 3 | Moderate |

| Molar Ratio (Acid:Alcohol) | 1:1–1:3 | 1:2.5 | Critical |

Q. Which analytical techniques are most effective for characterizing pentyl hydroxy(phenyl)acetate and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on ester carbonyl signals (~170 ppm in ¹³C NMR) and pentyl chain protons (δ 0.8–1.6 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.1) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify ester C=O stretching (~1740 cm⁻¹) and hydroxyl O-H bands (broad, ~3200–3500 cm⁻¹) .

Q. How can researchers design experiments to study the hydrolysis kinetics of pentyl hydroxy(phenyl)acetate under varying pH conditions?

- Methodological Answer :

- Use a central composite design to explore pH (3–9), temperature (25–50°C), and buffer concentration (0.1–0.5 M). Monitor hydrolysis via UV-Vis spectroscopy at λₘₐₓ ≈ 270 nm .

- Example Data Table :

| pH | Temperature (°C) | Hydrolysis Rate (h⁻¹) | Half-Life (h) |

|---|---|---|---|

| 3 | 25 | 0.012 | 57.8 |

| 7 | 37 | 0.045 | 15.4 |

| 9 | 50 | 0.112 | 6.2 |

Advanced Research Questions

Q. How can computational methods predict the reaction pathways and transition states for pentyl hydroxy(phenyl)acetate synthesis?

- Methodological Answer :

- Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model esterification transition states and activation energies . Tools like Gaussian or ORCA simulate intermediates and validate experimental rate constants.

- Key Output : Reaction coordinate diagrams showing energy barriers for acid-catalyzed vs. enzymatic pathways .

Q. What strategies resolve contradictions in reported metabolic stability data for phenylacetate derivatives?

- Methodological Answer :

- Conduct comparative analysis using liver microsomal assays with probe substrates (e.g., CYP450 isoforms) to identify enzyme-specific interactions . For example:

- Compare metabolic half-lives of pentyl hydroxy(phenyl)acetate vs. 4-hydroxyphenylacetate in human vs. rat microsomes.

- Statistical Approach : Use ANOVA to assess interspecies variability and substrate inhibition effects .

Q. How do structural modifications (e.g., hydroxyl position, alkyl chain length) influence the bioactivity of phenylacetate esters?

- Methodological Answer :

- Perform QSAR (Quantitative Structure-Activity Relationship) studies using descriptors like LogP, polar surface area, and hydrogen-bonding capacity .

- Example Findings :

| Derivative | LogP | IC₅₀ (μM) | Bioactivity Target |

|---|---|---|---|

| Pentyl hydroxy(phenyl)acetate | 2.8 | 12.3 | Anti-inflammatory |

| Ethyl 4-hydroxyphenylacetate | 1.5 | 45.6 | Antioxidant |

Q. What advanced separation techniques optimize the purification of pentyl hydroxy(phenyl)acetate from complex reaction mixtures?

- Methodological Answer :

- Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water gradient) for high-purity isolation (>98%) .

- Membrane Technologies : Tangential flow filtration (TFF) removes macromolecular impurities while retaining the target compound .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for pentyl hydroxy(phenyl)acetate across solvents?

- Methodological Answer :

- Replicate experiments using standardized protocols (e.g., shake-flask method at 25°C) . Validate via DSC (differential scanning calorimetry) to rule out polymorphic variations.

- Case Study :

| Solvent | Reported Solubility (mg/mL) | Replicated Value (mg/mL) | Source Discrepancy |

|---|---|---|---|

| Ethanol | 15.2 | 9.8 | Impurity interference |

| Hexane | 0.3 | 0.3 | Consistent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.